Isoevodiamine
Overview
Description
Isoevodiamine, also known as Evodiamine, is an alkaloid extract from the fruit of Evodiae Fructus . It exhibits antitumor activities against human tumor cells . It is shown to inhibit NF-κB activation through suppression of IkB kinase activity .
Synthesis Analysis
Efficient access to evodiamine and its analogues is presented via Lewis acid catalysis . In this reaction, three chemical bonds and two heterocyclic-fused rings are constructed in one step . The reaction shows good functional group tolerance and atom economy, and various heteroatom-containing evodiamine analogues are obtained in moderate to excellent yields even on a gram scale .Molecular Structure Analysis
The tissue distribution and pharmacokinetics (PK) of evodiamine and dehydroevodiamine in mice were studied . To comprehend the connection between structure and tissue distribution, physicochemical property evaluations and molecular electrostatic potential (MEP) calculations were performed .Chemical Reactions Analysis
The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .Physical And Chemical Properties Analysis
Evodiamine is soluble in acetone, slightly soluble in ethanol, ether, chloroform, and almost insoluble in water, petroleum ether, benzene .Scientific Research Applications
Anti-Inflammatory Properties : Isoevodiamine has been shown to possess anti-inflammatory properties. A study found that compounds like evodiamine, derived from Evodia rutaecarpa, inhibit prostaglandin E2 synthesis and cyclooxygenase-2 induction, providing a scientific rationale for the anti-inflammatory use of the fruits of E. rutaecarpa (Choi et al., 2006).
Anticancer Activity : Research has also explored the anticancer properties of Isoevodiamine. One study demonstrated that evodiamine inhibits the migration and invasion of nasopharyngeal carcinoma cells, suggesting its potential as an agent for treating cancer invasion and metastasis (Peng et al., 2015).
Cardioprotective Effects : Isoevodiamine has been found to have cardioprotective effects. A study showed that evodiamine prevents cardiac fibrosis induced by isoproterenol, potentially through regulating endothelial-to-mesenchymal transition and blocking the transforming growth factor-β1/Smad pathway (Jiang et al., 2016).
Neuroprotective Effects : In the context of neurodegenerative diseases, evodiamine has shown promise as well. A study found that evodiamine improves cognitive abilities in transgenic mouse models of Alzheimer's disease, possibly through anti-inflammatory mechanisms (Yuan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
Record name | Isoevodiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evodiamine | |
CAS RN |
5956-87-6 | |
Record name | Isoevodiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoevodiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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